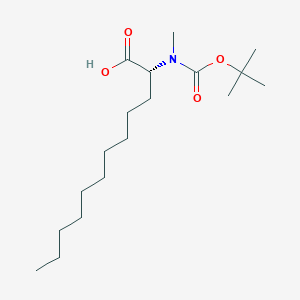

Boc-D-MeAdod(2)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s full chemical name, its molecular formula, and its purpose or use in the scientific community.

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis

This would detail any known reactions the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties.Applications De Recherche Scientifique

Electrochemical Applications

Research on boron-doped diamond (BDD) film electrodes has provided insights into the mechanisms associated with anodic wear, crucial for enhancing electrode durability and performance in electrochemical systems. These studies leverage techniques like cyclic voltammetry, X-ray photoelectron spectroscopy, and electrochemical impedance spectroscopy to understand surface chemistry changes under different conditions, highlighting the potential of BDD in electrochemical applications (Chaplin, Hubler, & Farrell, 2013).

Water Treatment Technologies

The degradation of pollutants using anodic oxidation with boron-doped diamond electrodes has been extensively studied. These processes are highly efficient in removing harmful compounds from water, offering a promising avenue for water treatment technologies. The generation of hydroxyl radicals on the anode surface plays a crucial role in these processes, demonstrating the effectiveness of BDD electrodes in environmental remediation efforts (Flox, Garrido, Rodríguez, Centellas, Cabot, Arias, & Brillas, 2005).

Material Science and Engineering

Boron carbide , noted for its high melting point, hardness, and neutron absorption capability, is used in high-technology industries. This material's physical and chemical properties make it a critical component in applications ranging from armor to high-temperature thermoelectric conversion, highlighting the broad utility of boron in advanced material science (Thévenot, 1990).

Photocatalytic Applications

Research into (BiO)2CO3-based photocatalysts, including their fabrication, modification, and application, sheds light on how to enhance visible light-driven photocatalytic performance for environmental and energy applications. These insights underline the importance of boron-related materials in developing more efficient photocatalytic systems (Ni, Sun, Zhang, & Dong, 2016).

Chemical Bonding and Reactivity

Studies on chemisorption phenomena and analytic modeling based on perturbation theory and bond-order conservation have advanced our understanding of chemical bonding and reactivity on surfaces. These insights are vital for designing catalysts and understanding surface reactions, illustrating the complex interactions at play in chemical systems (Shustorovich, 1986; Shustorovich & Bell, 1988).

Solar Energy Conversion

The use of dipyrromethene-based materials in organic photovoltaic applications demonstrates the potential of boron-containing chromophores in solar energy conversion. These studies explore the design, synthesis, and photophysical properties of materials that incorporate porphyrinoid-related dyes, aiming to develop efficient solar cell materials (Bessette & Hanan, 2014).

Analytical and Sensor Technologies

Research on boron-doped carbon nanotubes as chemical sensors for cyanides highlights the innovative applications of boron in creating sensitive and selective detection systems for hazardous substances, showcasing the versatility of boron-doped materials in analytical and sensor technologies (Zhang, Zhang, & Liu, 2006).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, including toxicity information and recommended safety precautions.

Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “Boc-D-MeAdod(2)-OH”. If you have any other questions or need further clarification, feel free to ask!

Propriétés

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOJZQDXTNGLHY-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-MeAdod(2)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)

![8-(3-((3,4-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917660.png)

![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)

![2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone](/img/structure/B2917662.png)

![4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine](/img/structure/B2917666.png)

![(3,3-Difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2917668.png)